

A Comparative Guide to GPR40 Agonists: DS-1558 and Other Modulators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS-1558

Cat. No.: B15570429

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This guide provides an objective comparison of **DS-1558** with other notable G protein-coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS). This document summarizes key performance data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to aid in the evaluation of these compounds.

Performance Comparison of GPR40 Agonists

The following table summarizes the in vitro potency of **DS-1558** and other significant GPR40 agonists. Potency is a key metric for comparing the activity of these compounds, with a lower EC50 value indicating a higher potency.

Compound	Type	EC50 (nM)	Cell Line	Assay Type	Key Findings
DS-1558	Agonist	3.7[1]	CHO cells	Calcium flux	Potent and orally bioavailable with significant glucose-lowering effects in ZDF rats.[2]
SCO-267	Full Agonist	12[3]	CHO cells (hGPR40)	Not Specified	A full agonist that stimulates both islet and gut hormones (GLP-1, GIP, PYY), showing potential for glycemic control and weight reduction.[4]
Fasiglifam (TAK-875)	Partial Agonist	14 - 72[1][5][6]	CHO cells (hGPR40)	IP production / Not Specified	Demonstrated effective glycemic control in clinical trials but development was terminated due to liver safety

concerns.[5]

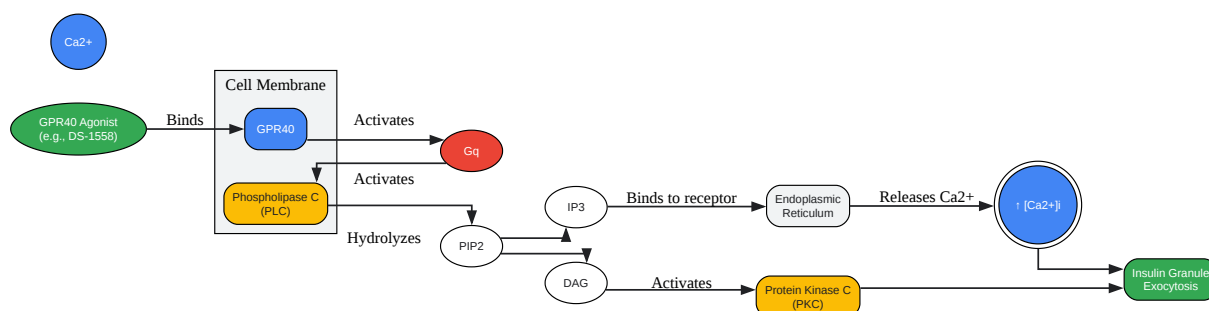
[6]

LY2881835	Agonist	Not explicitly stated, but part of a series of potent agonists	HEK293 cells	Calcium mobilization	Shown dose-dependent reductions in glucose and increases in insulin and GLP-1 in preclinical studies.
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PBI-4050	Agonist	Data not available	Not Specified	Not Specified	A dual GPR40 agonist and GPR84 antagonist with anti-fibrotic properties, investigated for conditions like idiopathic pulmonary fibrosis and diabetic nephropathy. [7][8]
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GPR40 Signaling Pathways

GPR40 activation by an agonist initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion from pancreatic β -cells. The primary pathway involves the Gq alpha subunit of the G protein.



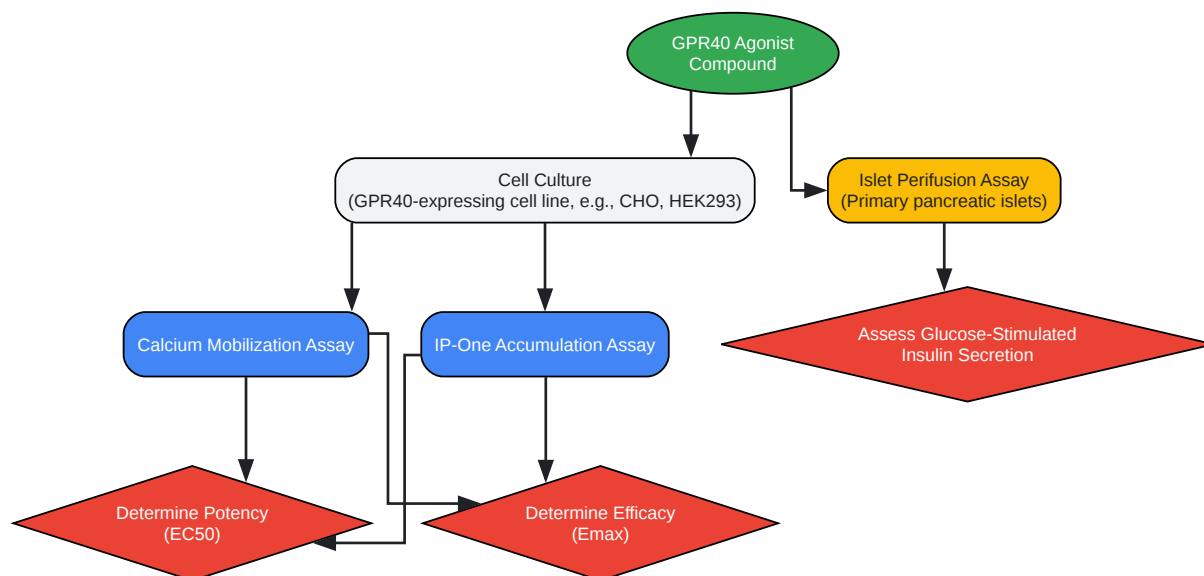
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Figure 1. GPR40 Gq Signaling Pathway.

Some GPR40 agonists, particularly full agonists like SCO-267, may also engage the Gs alpha subunit, leading to the production of cyclic AMP (cAMP), which can further enhance insulin secretion.

Experimental Workflows and Protocols

The evaluation of GPR40 agonists typically involves a series of in vitro assays to determine their potency and mechanism of action. A general workflow for these assessments is outlined below.



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